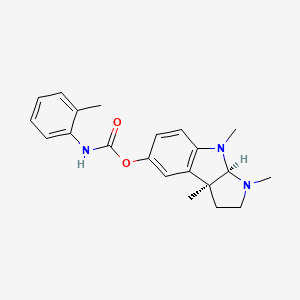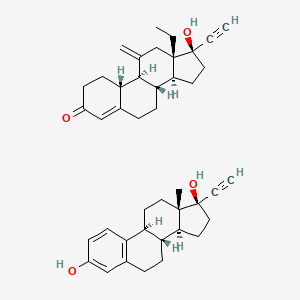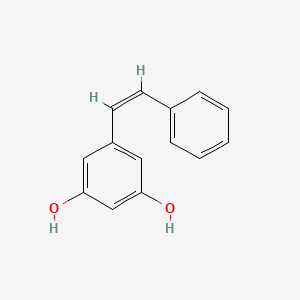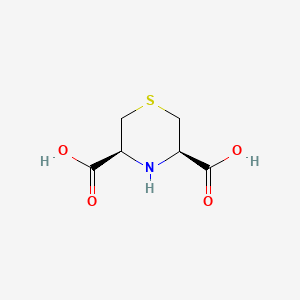
Osmundacetone
概要
説明
Osmundacetone is an organic compound characterized by the presence of a benzene ring substituted with two hydroxyl groups and an α,β-unsaturated carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
Osmundacetone can be synthesized through several methods. One common approach involves the condensation of 3,4-dihydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Osmundacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the α,β-unsaturated carbonyl group can yield saturated alcohols.
Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Saturated alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
Osmundacetone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which Osmundacetone exerts its effects is primarily through its interaction with cellular components. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and nucleic acids, potentially altering their function. Additionally, the α,β-unsaturated carbonyl group can participate in Michael addition reactions, leading to the formation of covalent adducts with nucleophiles in biological systems.
類似化合物との比較
Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the α,β-unsaturated carbonyl group.
4-Hydroxybenzylideneacetone: Contains only one hydroxyl group on the benzene ring.
3,4-Dimethoxybenzylideneacetone: The hydroxyl groups are replaced with methoxy groups.
Uniqueness
Osmundacetone is unique due to the presence of both hydroxyl groups and an α,β-unsaturated carbonyl group, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
(E)-4-(3,4-dihydroxyphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZKRGUGKLILR-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703309 | |
| Record name | Osmundacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123694-03-1 | |
| Record name | Osmundacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (E)-3,4-Dihydroxybenzylideneacetone impact bone cells?
A1: (E)-3,4-Dihydroxybenzylideneacetone (compound 1) exhibits a dual effect on bone cell activity. It inhibits the formation of osteoclasts, cells responsible for bone resorption. This inhibitory effect was observed in C57BL/6 bone marrow monocyte/macrophages with an IC50 of 7.8 μM. [] Simultaneously, compound 1 stimulates the differentiation of MC3T3-E1 cells into osteoblasts, cells responsible for bone formation. This activity is linked to the induction of Runt-related transcription factor 2, alkaline phosphatase, and osteocalcin, all essential for osteoblast function. [] This dual action makes (E)-3,4-Dihydroxybenzylideneacetone a promising candidate for further investigation in osteoporosis treatment.
Q2: How does modifying the structure of (E)-3,4-Dihydroxybenzylideneacetone influence its activity?
A2: The research explored structure-activity relationships (SAR) by creating derivatives of (E)-3,4-Dihydroxybenzylideneacetone. One notable derivative, (E)-4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one (compound 2c), displayed a significant enhancement in inhibiting osteoclast formation (IC50 of 0.11 μM), while maintaining its ability to stimulate osteoblast activity. [] Another derivative, (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one (compound 2g), demonstrated a two-fold increase in alkaline phosphatase production at 50 μM compared to compound 1, without affecting its osteoclast-inhibitory activity. [] These findings underscore the potential for targeted structural modifications to fine-tune the compound's activity and potentially enhance its therapeutic benefits.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)


![[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate](/img/structure/B1244243.png)

![[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1244245.png)
![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B1244247.png)
![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)
![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
